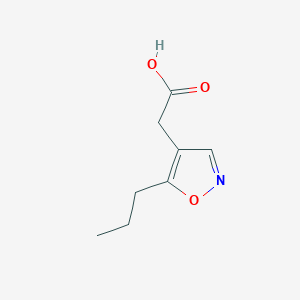

2-(5-Propylisoxazol-4-yl)acetic acid

Descripción

Propiedades

Número CAS |

155602-48-5 |

|---|---|

Fórmula molecular |

C8H11NO3 |

Peso molecular |

169.18 g/mol |

Nombre IUPAC |

2-(5-propyl-1,2-oxazol-4-yl)acetic acid |

InChI |

InChI=1S/C8H11NO3/c1-2-3-7-6(4-8(10)11)5-9-12-7/h5H,2-4H2,1H3,(H,10,11) |

Clave InChI |

HYQBSPGWFHBEDV-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=NO1)CC(=O)O |

SMILES canónico |

CCCC1=C(C=NO1)CC(=O)O |

Sinónimos |

4-Isoxazoleaceticacid,5-propyl-(9CI) |

Origen del producto |

United States |

Foundational & Exploratory

potential therapeutic targets of 2-(5-propylisoxazol-4-yl)acetic acid

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(5-propylisoxazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties and structural versatility allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic activities including anti-inflammatory, anticancer, and anticonvulsant effects.[2][3][4] This guide provides a comprehensive framework for the initial investigation of 2-(5-propylisoxazol-4-yl)acetic acid, a novel compound featuring this privileged heterocycle. While direct studies on this specific molecule are not yet prevalent in public literature, this document will extrapolate from the rich pharmacology of structurally related isoxazole and acetic acid derivatives to propose high-probability therapeutic targets and outline a rigorous, multi-tiered experimental plan for their validation. We will delve into the rationale behind target selection, provide detailed protocols for key validation assays, and present a logical workflow for elucidating the compound's mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent.

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups, enabling it to modulate pharmacokinetic and pharmacodynamic properties.[4] Its presence in drugs like the anti-inflammatory agent Valdecoxib, the antibiotic Cloxacillin, and the anticonvulsant Zonisamide underscores its clinical significance.[1] The general class of isoxazole derivatives has been shown to exhibit a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many isoxazole-containing compounds modulate inflammatory pathways.[2][5]

-

Anticancer Activity: Targeting key enzymes in cancer progression such as kinases and DNA repair enzymes.[4][5]

-

Neurological Activity: Including anticonvulsant properties through modulation of ion channels.[2]

-

Antimicrobial Properties: Forming the core of several clinically used antibiotics.[1]

The subject of this guide, 2-(5-propylisoxazol-4-yl)acetic acid, combines the isoxazole core with an acetic acid side chain, a feature also common in various bioactive molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This structural combination suggests a strong rationale for investigating its therapeutic potential, starting with the most probable targets inferred from its chemical architecture.

High-Priority Therapeutic Areas and Potential Molecular Targets

Based on the extensive literature on isoxazole and acetic acid derivatives, we have identified three primary therapeutic areas for initial investigation: Inflammation, Oncology, and Neurology.

Anti-inflammatory Activity

The acetic acid moiety is a classic feature of many cyclooxygenase (COX) inhibitors.[6] Furthermore, various heterocyclic acetic acid derivatives have demonstrated potent anti-inflammatory effects through diverse mechanisms.[7][8]

Primary Hypothesized Target: Cyclooxygenase (COX-1/COX-2)

The most immediate hypothesis for an acetic acid derivative is the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

-

Causality: The acidic carboxyl group can mimic the arachidonic acid substrate, binding to the active site of COX enzymes. The heterocyclic isoxazole core can provide additional binding interactions, potentially conferring selectivity for COX-2 over COX-1, which is often desirable to reduce gastrointestinal side effects. Structurally similar compounds, such as thiazole-containing propionic acids, are known COX inhibitors.[6]

Secondary Hypothesized Targets:

-

Aldose Reductase (AR): Inhibition of AR has been linked to anti-inflammatory effects by modulating the NF-κB pathway.[7] Several acetic acid derivatives have shown AR inhibitory activity.[7][9]

-

Pro-inflammatory Cytokine Release: The compound could potentially modulate the production of cytokines like TNF-α and IL-1β in immune cells, a mechanism observed with other heterocyclic compounds.[7]

Anticancer Activity

The isoxazole scaffold is present in numerous compounds designed to target critical pathways in oncology.[3][5]

Primary Hypothesized Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

-

Causality: Isoxazole-oxazole hybrids have demonstrated potent VEGFR2 inhibition.[5] The planar isoxazole ring can participate in π-stacking and hydrogen bonding interactions within the ATP-binding pocket of the kinase domain, a common mechanism for kinase inhibitors.

Secondary Hypothesized Targets:

-

Poly (ADP-ribose) polymerase-1 (PARP1): A crucial enzyme in DNA repair, PARP1 inhibitors are an established class of anticancer drugs. Isoxazole-containing hybrids have been identified as PARP1 inhibitors.[5]

-

Heat Shock Protein 90 (Hsp90): This molecular chaperone is responsible for the stability of numerous oncoproteins. Isoxazole derivatives have been developed as Hsp90 inhibitors.[5]

-

Heparanase: An enzyme involved in extracellular matrix remodeling and angiogenesis. Acetic acid derivatives have been reported as heparanase inhibitors.[10]

Neurological Activity

The proven clinical efficacy of the isoxazole-containing drug Zonisamide provides a strong rationale for investigating neurological applications.[1]

Primary Hypothesized Target: Voltage-Gated Sodium Channels (VGSCs)

VGSCs are critical for the initiation and propagation of action potentials in neurons. Their modulation is a key mechanism for many anticonvulsant drugs.

-

Causality: Isoxazole derivatives have been specifically engineered to interact with VGSCs.[2] The lipophilic propyl group and the overall electronic distribution of the 2-(5-propylisoxazol-4-yl)acetic acid molecule may allow it to partition into neuronal membranes and interact with specific states of the channel (e.g., the inactivated state) to reduce neuronal hyperexcitability.

Experimental Validation Workflow

A tiered approach is recommended to efficiently screen for activity and then delve into the specific mechanism of action.

Caption: Tiered experimental workflow for target validation.

Detailed Experimental Protocols

Protocol 1: COX-1/COX-2 Inhibition Assay (Cell-Free)

-

Objective: To determine the direct inhibitory effect of 2-(5-propylisoxazol-4-yl)acetic acid on COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical), test compound, celecoxib (selective COX-2 inhibitor control), ibuprofen (non-selective control).

-

Procedure:

-

Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.

-

Add the test compound dilutions or controls to the wells and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm) to detect the product (prostaglandin G2).

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Cancer Cell Proliferation Assay (Whole-Cell)

-

Objective: To assess the cytotoxic or cytostatic effect of the compound on relevant cancer cell lines.

-

Materials: Human umbilical vein endothelial cells (HUVEC, for anti-angiogenic assessment), A549 (lung cancer), and MCF-7 (breast cancer) cell lines, complete growth medium, test compound, doxorubicin (positive control), MTT or resazurin reagent.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., from 10 nM to 200 µM) for 72 hours.

-

Add MTT or resazurin reagent to each well and incubate for 2-4 hours.

-

Read the absorbance or fluorescence according to the reagent manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Protocol 3: Western Blot for Signaling Pathway Analysis

-

Objective: To determine if the compound inhibits a specific signaling pathway downstream of a target kinase (e.g., VEGFR2).

-

Materials: HUVEC cells, VEGF-A ligand, test compound, lysis buffer, primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Culture HUVEC cells to ~80% confluency and serum-starve overnight.

-

Pre-treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and probe with the secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Analyze band densities to determine the inhibition of phosphorylation.

-

Data Presentation and Interpretation

Quantitative data from screening and validation assays should be systematically organized for clear interpretation and comparison.

Table 1: Summary of In Vitro Screening Results

| Target/Assay | IC50 / GI50 (µM) for 2-(5-propylisoxazol-4-yl)acetic acid | Positive Control | IC50 / GI50 (µM) for Control |

| COX-1 | [Experimental Value] | Ibuprofen | [Literature Value] |

| COX-2 | [Experimental Value] | Celecoxib | [Literature Value] |

| VEGFR2 | [Experimental Value] | Sunitinib | [Literature Value] |

| PARP1 | [Experimental Value] | Olaparib | [Literature Value] |

| A549 Proliferation | [Experimental Value] | Doxorubicin | [Literature Value] |

| HUVEC Proliferation | [Experimental Value] | Doxorubicin | [Literature Value] |

Proposed Signaling Pathway for Investigation

Should initial screening reveal potent activity against VEGFR2, the following signaling cascade should be investigated to confirm the mechanism of action.

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Conclusion and Future Directions

This guide provides a hypothesis-driven framework for the systematic evaluation of 2-(5-propylisoxazol-4-yl)acetic acid. By leveraging the known pharmacology of the isoxazole and acetic acid scaffolds, we have prioritized key therapeutic areas and molecular targets, including COX enzymes, VEGFR2, and voltage-gated sodium channels. The proposed experimental workflow, from broad initial screening to deep mechanistic studies, offers a robust and efficient path to elucidate the compound's biological activity. Positive results from this outlined plan would warrant further investigation into pharmacokinetics, in vivo efficacy, and safety pharmacology, ultimately determining the clinical potential of this promising novel chemical entity.

References

- Ningbo Inno Pharmchem Co.,Ltd.

- Głowacka, I. E., & Ciesielska, A. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(1), 7082.

- Sharma, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Sharma, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery.

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10.

- Al-Abdullah, E. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- Courtney, S. M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-9.

-

Lee, J. Y., et al. (2014). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Journal of the Korean Chemical Society, 58(3), 286-291. [Link]

- Ge, X., et al. (2012). (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid protects rats from CCl(4) -induced liver injury.

- Szeliga, J., & Sławiński, J. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.

- Al-Gazzar, M. G., et al. (2006). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives. Arzneimittelforschung, 56(1), 40-7.

- Nishikawa, K., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 35(3), 1094-103.

- Maccari, R., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid protects rats from CCl(4) -induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Novel Isoxazole Compounds: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its presence in numerous FDA-approved drugs like the COX-2 inhibitor Valdecoxib and various antibiotics highlights its role as a privileged scaffold.[2] The isoxazole moiety's unique electronic properties and its ability to act as a bioisostere for other functional groups make it a compelling target for novel compound design. However, the synthesis of substituted isoxazoles, particularly from unsymmetrical precursors, often yields a mixture of regioisomers, presenting a significant analytical challenge.[3]

This guide eschews a rigid, templated approach. Instead, it offers a dynamic, logic-driven framework for the structural elucidation of novel isoxazole derivatives. As a senior application scientist, my objective is not merely to list techniques but to illuminate the causality behind methodological choices, empowering researchers to navigate the complexities of isoxazole characterization with confidence and scientific rigor. We will explore the core spectroscopic and analytical techniques, focusing on an integrated strategy that ensures self-validating and unambiguous structural assignment.

The Primary Toolkit: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the linchpin of structural elucidation for isoxazole compounds in solution. Its power lies in its ability to provide a detailed atomic-level map of the molecular framework.

¹H NMR Spectroscopy: The First Look

Proton NMR provides the initial, and often most diagnostic, fingerprint of an isoxazole derivative. The key is to identify the signals corresponding to the protons on the heterocyclic core.

-

Causality of Chemical Shifts: The chemical shift of the isoxazole protons is dictated by the electron density at their respective carbon atoms. The electronegative oxygen and nitrogen atoms deshield the ring protons, causing them to resonate at relatively high frequencies (downfield).

-

H-5: Typically resonates in the range of 8.3-8.5 ppm in the unsubstituted isoxazole.[4]

-

H-4: This is the most shielded of the ring protons, typically appearing as a singlet (if C3 and C5 are substituted) between 6.3 and 7.0 ppm.[4][6][7][8] Its precise position is highly sensitive to the electronic nature of the substituents at C3 and C5, making it a crucial diagnostic tool for isomer identification.[3]

-

-

Substituent Effects: Electron-donating groups (EDGs) on the ring will shield the H-4 proton, shifting its resonance upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) will deshield it, shifting it downfield.[3] This predictable behavior is foundational for distinguishing between isomers. For example, in a 3,5-disubstituted isoxazole pair, the isomer with an EDG at position 5 will show an H-4 signal at a higher field compared to the isomer with the EDG at position 3.[3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified novel isoxazole compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent signal can be used as a reliable secondary reference.

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Integrate all signals and reference the spectrum to TMS.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR complements the proton data by providing direct information about the carbon framework. For isoxazoles, it is particularly powerful for differentiating isomers where ¹H NMR data might be ambiguous.

-

Characteristic Chemical Shifts: The carbon atoms of the isoxazole ring have distinct chemical shift ranges:

-

Distinguishing Isomers: The chemical shifts of C-3 and C-5 are highly sensitive to the attached substituents, providing a robust method for isomer assignment.[3][6] Specialized techniques can further aid in this process. For instance, ¹³C{¹⁴N} RESPDOR solid-state NMR experiments can selectively filter the spectrum to show only carbons directly bonded to nitrogen, unambiguously identifying the C-3 carbon.[10][11]

| Position | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |

| H-3 / C-3 | 8.5 - 8.7 | 149.0 - 158.0 |

| H-4 / C-4 | 6.3 - 7.0 | 97.0 - 110.0 |

| H-5 / C-5 | 8.3 - 8.5 | 162.0 - 171.0 |

| Table 1: Characteristic NMR Chemical Shift Ranges for the Unsubstituted Isoxazole Core. Data compiled from multiple sources.[4][7][8][9] |

2D NMR: Connecting the Dots

When dealing with complex substitution patterns, 2D NMR is indispensable for making unequivocal assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the most reliable way to assign the H-4 and C-4 signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for establishing the connectivity between the isoxazole core and its substituents. For example, the H-4 proton will show a correlation to both the C-3 and C-5 carbons, confirming the isoxazole ring structure. Protons on a substituent at C-5 will show a correlation to C-5 and C-4, locking in its position.

Caption: Key HMBC correlations for assigning a substituent at C-5.

Mass Spectrometry (MS): Molecular Weight and Isomeric Fingerprints

Mass spectrometry is a destructive technique that provides two critical pieces of information: the precise molecular weight of the novel compound and, through fragmentation analysis, a structural fingerprint that can be used to differentiate isomers.

Ionization and Mass Analysis

-

Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. This is the method of choice for confirming the molecular formula via High-Resolution Mass Spectrometry (HRMS).[12]

-

Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While it can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and structurally informative.[13]

The Decisive Fragmentation Pattern

The fragmentation of 3,5-diarylisoxazoles under EI conditions is a textbook example of how MS can distinguish between regioisomers. The process is predictable and follows a key pathway.[6]

-

N-O Bond Cleavage: The initial and most characteristic step is the cleavage of the weak N-O bond in the molecular ion.

-

Rearrangement: This leads to a transient acylazirine intermediate.

-

α-Cleavage: The acylazirine then fragments via standard α-cleavage around the carbonyl group, yielding diagnostic acylium ions.

The key insight is that the masses of the resulting acylium ions directly reveal which aryl group was attached to C-3 and which was at C-5.[6][14]

Caption: Characteristic fragmentation pathway of a 3,5-disubstituted isoxazole in MS.

Experimental Protocol: HRMS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Operate the instrument in positive or negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range. Ensure the mass accuracy is calibrated using a known standard.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ or [M-H]⁻ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula. The mass error should be less than 5 ppm.

X-ray Crystallography: The Definitive Answer

When NMR and MS data are inconclusive, or when absolute stereochemistry and solid-state conformation are required, single-crystal X-ray crystallography provides the final, unambiguous answer.[15][16]

-

The Power of Diffraction: This technique provides a precise 3D map of electron density within a single crystal, allowing for the exact determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[17]

-

The Prerequisite: The primary and often most difficult step is growing a diffraction-quality single crystal of the novel compound. This can be a significant bottleneck.

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystal Growth and Analysis

-

Crystal Growth: Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent mixture. Attempt crystallization using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Selection: Identify a well-formed, transparent single crystal under a microscope.

-

Mounting: Carefully mount the crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of an X-ray diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX, Olex2). Refine the structural model against the experimental data until convergence is reached. The final structure is typically reported in a Crystallographic Information File (CIF).

An Integrated Strategy for Unambiguous Elucidation

Caption: An integrated workflow for the structural elucidation of novel isoxazoles.

This workflow represents a self-validating system. The molecular formula from HRMS must match the atoms identified in the NMR spectra. The connectivity established by 2D NMR must be consistent with the fragmentation patterns observed in mass spectrometry. For truly novel or high-stakes compounds, such as those in a drug development pipeline, X-ray crystallography provides the ultimate, authoritative confirmation.

References

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

-

3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ACS Publications. [Link]

-

Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. PubMed. [Link]

-

The mass spectral fragmentation of isoxazolyldihydropyridines. Semantic Scholar. [Link]

-

Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE. [Link]

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]

-

Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Semantic Scholar. [Link]

-

Structure of Isoxazole. ResearchGate. [Link]

-

Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl). SciSpace. [Link]

-

MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

-

Isoxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Isoxazole. PubChem. [Link]

-

Core–shell excitation of isoxazole at the C, N, and O K-edges – an experimental NEXAFS and theoretical TD-DFT study. RSC Publishing. [Link]

-

Core-shell excitation of isoxazole at the C, N, and O K-edges – an experimental NEXAFS and theoretical TD-DFT study. ResearchGate. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

Single-crystal X-ray structure of compound 12. ResearchGate. [Link]

-

Supporting Information for: Rhodium-Catalyzed C–H/C–H Cross-Coupling of Isoxazoles with Arenes. ACS Publications. [Link]

-

Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. ACS Publications. [Link]

-

Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]

- 10. DSpace [dr.lib.iastate.edu]

- 11. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. scispace.com [scispace.com]

Methodological & Application

protocol for synthesizing 2-(5-propylisoxazol-4-yl)acetic acid

Application Note & Protocol

Topic: A Validated Protocol for the Multi-Step Synthesis of 2-(5-Propylisoxazol-4-yl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(5-propylisoxazol-4-yl)acetic acid, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthetic strategy is designed for robustness and scalability, proceeding through key intermediates including ethyl 5-propylisoxazole-4-carboxylate and 5-propylisoxazole-4-carbaldehyde. Each step is detailed with expert commentary on the rationale behind procedural choices, safety considerations, and methods for in-process validation to ensure trustworthiness and reproducibility.

Introduction and Synthetic Strategy

Isoxazole-containing compounds are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The target molecule, 2-(5-propylisoxazol-4-yl)acetic acid, incorporates a flexible acetic acid side chain at the C4 position and a lipophilic propyl group at the C5 position, making it an attractive synthon for library development and lead optimization campaigns.

The synthetic approach outlined herein is a linear, multi-step sequence designed to construct the isoxazole core and subsequently elaborate the acetic acid side chain. This strategy offers clear checkpoints for purification and characterization, ensuring high purity of the final product. The overall transformation is depicted below.

Caption: Overall synthetic scheme for 2-(5-propylisoxazol-4-yl)acetic acid.

Experimental Protocols

Safety Precaution: This protocol involves hazardous materials including sodium hydride, lithium aluminum hydride, and pyridinium chlorochromate. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Ethyl 2-formylhexanoate (Intermediate 1)

This step employs a base-mediated Claisen condensation to form the β-ketoaldehyde precursor necessary for isoxazole ring formation.

-

Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of ethyl hexanoate, initiating the condensation with ethyl formate. Anhydrous conditions are critical to prevent quenching the base.

Procedure:

-

To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

-

Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under nitrogen.

-

Add anhydrous diethyl ether to the flask, followed by the dropwise addition of a mixture of ethyl hexanoate (1.0 eq) and ethyl formate (1.2 eq) over 1 hour at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by slowly adding ice-cold water.

-

Separate the aqueous layer and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-formylhexanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-propylisoxazole-4-carboxylate (Intermediate 2)

The isoxazole ring is constructed via a classic condensation-cyclization reaction with hydroxylamine.[2]

-

Rationale: The reaction of the β-ketoaldehyde with hydroxylamine hydrochloride in a buffered or slightly acidic medium leads to the regioselective formation of the 5-substituted isoxazole. Acetic acid serves as both the solvent and a catalyst.[1]

Procedure:

-

Dissolve the crude ethyl 2-formylhexanoate (1.0 eq) in glacial acetic acid.

-

Add hydroxylamine hydrochloride (1.1 eq) to the solution in one portion.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the formation of the isoxazole by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice water, which should precipitate the product.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize from an ethanol/water mixture to obtain pure ethyl 5-propylisoxazole-4-carboxylate.

Step 3: Synthesis of (5-propylisoxazol-4-yl)methanol (Intermediate 3)

This step involves the reduction of the ester functionality to a primary alcohol.

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction must be conducted in an anhydrous ether solvent, and the workup is critical for safely quenching excess hydride and isolating the product. A similar reduction of a thiazole ester is a well-established procedure.[3][4]

Procedure:

-

Suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry, nitrogen-flushed flask at 0 °C.

-

Slowly add a solution of ethyl 5-propylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF via a dropping funnel.

-

After addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the flask to 0 °C and perform a Fieser workup by sequentially and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the target alcohol.

Step 4: Synthesis of 5-propylisoxazole-4-carbaldehyde (Intermediate 4)

The primary alcohol is oxidized to the corresponding aldehyde.

-

Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that effectively converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically performed in dichloromethane (DCM). This is a standard transformation for heterocyclic alcohols.[5]

Procedure:

-

Suspend PCC (1.5 eq) in anhydrous DCM in a flask.

-

Add a solution of (5-propylisoxazol-4-yl)methanol (1.0 eq) in DCM to the suspension.

-

Stir the mixture at room temperature for 2-4 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter pad thoroughly with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford 5-propylisoxazole-4-carbaldehyde, which can be purified by column chromatography if necessary.

Step 5: Synthesis of Ethyl 2-(5-propylisoxazol-4-yl)acetate (Intermediates 5 & 6)

This two-part step homologates the aldehyde to an ester using a Horner-Wadsworth-Emmons (HWE) reaction followed by reduction.

-

Rationale (HWE): The HWE reaction provides excellent E-selectivity for the formation of the α,β-unsaturated ester and generally results in water-soluble byproducts, simplifying purification compared to the standard Wittig reaction.

-

Rationale (Hydrogenation): Catalytic hydrogenation with palladium on carbon is a highly efficient method for selectively reducing the carbon-carbon double bond without affecting the isoxazole ring or the ester group.

5a. Horner-Wadsworth-Emmons Reaction:

-

Add sodium hydride (60% dispersion, 1.1 eq) to anhydrous THF in a nitrogen-flushed flask at 0 °C.

-

Slowly add triethyl phosphonoacetate (1.1 eq) via syringe.

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of 5-propylisoxazol-4-carbaldehyde (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude ethyl (E)-3-(5-propylisoxazol-4-yl)acrylate.

5b. Catalytic Hydrogenation:

-

Dissolve the crude acrylate from the previous step in ethanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

-

Stir vigorously until TLC or ¹H NMR analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate to yield ethyl 2-(5-propylisoxazol-4-yl)acetate. Purify by column chromatography if needed.

Step 6: Synthesis of 2-(5-propylisoxazol-4-yl)acetic acid (Final Product)

The final step is a standard saponification (hydrolysis) of the ethyl ester.

-

Rationale: Basic hydrolysis using sodium hydroxide is a straightforward and high-yielding method for converting an ester to its corresponding carboxylic acid salt. Subsequent acidification protonates the carboxylate to yield the final product.[6]

Procedure:

-

Dissolve ethyl 2-(5-propylisoxazol-4-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, or until TLC indicates the disappearance of the starting ester.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

-

A precipitate should form. If not, extract the aqueous solution with ethyl acetate (3x).

-

If a solid forms, filter, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-(5-propylisoxazol-4-yl)acetic acid.

Data and Workflow Summary

Quantitative Data Summary

| Step | Starting Material | Product | Key Reagents | Expected Yield | Validation |

| 1 | Ethyl Hexanoate | Ethyl 2-formylhexanoate | NaH, Ethyl Formate | 70-80% | ¹H NMR |

| 2 | Ethyl 2-formylhexanoate | Ethyl 5-propylisoxazole-4-carboxylate | NH₂OH·HCl, Acetic Acid | 80-90% | ¹H NMR, MS |

| 3 | Ethyl 5-propylisoxazole-4-carboxylate | (5-propylisoxazol-4-yl)methanol | LiAlH₄ | 85-95% | ¹H NMR, MS |

| 4 | (5-propylisoxazol-4-yl)methanol | 5-propylisoxazole-4-carbaldehyde | PCC | 75-85% | ¹H NMR, IR |

| 5a | 5-propylisoxazole-4-carbaldehyde | Ethyl (E)-3-(5-propylisoxazol-4-yl)acrylate | NaH, Triethyl phosphonoacetate | 80-90% | ¹H NMR |

| 5b | Ethyl (E)-3-(5-propylisoxazol-4-yl)acrylate | Ethyl 2-(5-propylisoxazol-4-yl)acetate | H₂, Pd/C | >95% | ¹H NMR |

| 6 | Ethyl 2-(5-propylisoxazol-4-yl)acetate | 2-(5-propylisoxazol-4-yl)acetic acid | NaOH, HCl | >90% | ¹H NMR, ¹³C NMR, MS |

Experimental Workflow Diagram

Caption: General laboratory workflow from starting materials to final product.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by including validation checkpoints at each stage.

-

TLC Monitoring: Each reaction should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of starting material and the appearance of the product spot (with a different Rf value).

-

Spectroscopic Confirmation: The structure of each purified intermediate should be confirmed by ¹H NMR and Mass Spectrometry. For example, in Step 4, the disappearance of the alcohol proton (~2-4 ppm) and the appearance of the aldehyde proton (~9-10 ppm) in the ¹H NMR spectrum confirms successful oxidation. In the final step, the disappearance of the ethyl ester signals (triplet at ~1.2 ppm, quartet at ~4.1 ppm) and the appearance of a broad carboxylic acid peak (>10 ppm) confirms hydrolysis.

By following these validation steps, a researcher can confidently proceed through the synthesis, ensuring the identity and purity of each intermediate before commencing the subsequent reaction.

References

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.

- Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. (n.d.). Canadian Journal of Chemistry.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.

- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv

- Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. (2015). Polymer Chemistry.

- Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007). Journal of Agricultural and Food Chemistry.

- Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. (2020). The Journal of Organic Chemistry.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003).

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2005).

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2005).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 4. CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 5. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 6. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 2-(5-propylisoxazol-4-yl)acetic acid: A Multi-Modal Purification Strategy

Abstract

This application note provides a comprehensive guide for the purification of 2-(5-propylisoxazol-4-yl)acetic acid, a heterocyclic carboxylic acid of interest in pharmaceutical research and development. Achieving high purity for such molecules is critical for accurate biological evaluation and regulatory compliance. We address the unique challenges posed by its amphiphilic character and ionizable carboxylic acid group. This guide details three robust, complementary methodologies: selective recrystallization, pH-mediated liquid-liquid extraction, and high-performance preparative reversed-phase chromatography. Each protocol is presented with detailed, step-by-step instructions and explains the underlying scientific principles guiding the experimental choices. The aim is to equip researchers, scientists, and drug development professionals with a validated, logical framework for isolating this compound with the highest achievable purity.

Introduction

2-(5-propylisoxazol-4-yl)acetic acid is a substituted isoxazole derivative featuring a key carboxylic acid moiety. Isoxazole scaffolds are prevalent in medicinal chemistry, contributing to a wide range of biological activities.[1][2] The purity of an active pharmaceutical ingredient (API) or lead compound is paramount, as even trace impurities can alter biological activity, introduce toxicity, or complicate mechanistic studies.

The purification of 2-(5-propylisoxazol-4-yl)acetic acid presents a distinct set of challenges. Its structure combines a moderately nonpolar propyl-isoxazole core with a highly polar, ionizable acetic acid side chain. This duality requires a carefully designed purification strategy that can effectively remove a spectrum of potential impurities, including unreacted starting materials, nonpolar side products, and closely related structural isomers. This document provides a multi-modal approach, allowing the user to select and combine techniques to achieve the desired level of purity for their specific application.

Physicochemical Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate its behavior in different solvent systems and pH environments.

Chemical Structure:

Table 1: Physicochemical Properties of 2-(5-propylisoxazol-4-yl)acetic acid

| Property | Value / Description | Rationale & Strategic Implication |

| Molecular Formula | C₈H₁₁NO₃ | Used for mass spectrometry confirmation. |

| Molecular Weight | 185.18 g/mol | Essential for calculating molarity and reaction yields. |

| pKa (Predicted) | ~4.5 - 5.0 | The carboxylic acid group is weakly acidic.[3] This property is the cornerstone of pH-mediated extraction and influences chromatographic behavior. |

| Solubility Profile | Protonated (pH < 3): More soluble in organic solvents (e.g., Ethyl Acetate, Dichloromethane).Deprotonated (pH > 7): Soluble in aqueous bases (e.g., NaHCO₃, NaOH soln.) as the carboxylate salt.[4] | This pH-dependent solubility is exploited for selective extraction from neutral or basic impurities. |

Anticipated Impurities

The synthesis of 3,5-disubstituted isoxazoles often proceeds via 1,3-dipolar cycloaddition or related condensation reactions.[5][6] Potential impurities may include:

-

Unreacted Starting Materials: Such as the corresponding aldehyde, hydroxylamine, or alkyne precursors.

-

Side-Products: Dimerization of nitrile oxide intermediates can form furoxans.[7]

-

Regioisomers: Depending on the synthetic route, isomers with different substitution patterns on the isoxazole ring may form.

-

Process-Related Impurities: Solvents, reagents, and catalysts used during the synthesis.

Purification Methodologies

We present three distinct yet complementary protocols. The choice of method depends on the initial purity of the crude material, the nature of the impurities, and the required final purity.

Method 1: pH-Mediated Liquid-Liquid Extraction (LLE)

Principle: This classic technique is a highly effective first-pass purification step for acidic compounds. It leverages the differential solubility of the protonated and deprotonated forms of the target molecule to separate it from neutral and basic impurities. By treating an organic solution of the crude product with an aqueous base, the acidic target is converted to its water-soluble carboxylate salt and selectively transfers to the aqueous phase, leaving non-acidic impurities behind in the organic layer.[4]

Caption: Workflow for analytical to preparative HPLC scaling.

Protocol 3.3A: Analytical Method Development

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Method Parameters: Use the following as a starting point for method development.

Table 2: Analytical HPLC Starting Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 5-10 µL |

-

Optimization: Adjust the gradient to achieve good resolution (>1.5) between the target peak and its closest impurities.

Protocol 3.3B: Preparative Scale-Up

-

Column Selection: Choose a preparative column with the same stationary phase chemistry (C18) but larger dimensions (e.g., 21.2 x 250 mm).

-

Parameter Scaling: Scale the flow rate and injection volume geometrically based on the column dimensions. [8]The gradient time should be kept consistent.

-

Purification Run: Dissolve the compound in the minimal amount of mobile phase or DMSO. Inject the solution onto the preparative HPLC system.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to confirm purity.

-

Product Isolation: Pool the pure fractions. Remove the organic solvent (acetonitrile) under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Integrated Purification Strategy & Purity Assessment

For achieving the highest purity (>99.5%), a combination of methods is recommended. A cost-effective and efficient approach is to use LLE as a bulk purification step to remove major classes of impurities, followed by recrystallization to improve crystalline form and remove closely related impurities. For APIs or reference standards, a final polishing step with preparative HPLC may be necessary to remove any remaining trace impurities.

Caption: An integrated multi-step purification workflow.

Purity Assessment: The purity of the final product must be rigorously confirmed. Standard analytical techniques include:

-

Analytical HPLC: To determine purity as a percentage of peak area.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any structural impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight. [9]* Elemental Analysis: To confirm the elemental composition.

Conclusion

The successful purification of 2-(5-propylisoxazol-4-yl)acetic acid is readily achievable through a strategic application of fundamental and advanced analytical techniques. By leveraging the compound's pH-dependent solubility, a highly effective and scalable liquid-liquid extraction can be performed for initial bulk purification. Recrystallization offers a subsequent, powerful method for further refinement. For applications demanding the highest level of purity, preparative RP-HPLC provides unparalleled resolution to remove even the most challenging impurities. The integrated workflow presented in this note provides a robust and validated pathway for researchers to obtain this compound with the purity required for demanding scientific applications.

References

-

Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

-

Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]

-

Siegel, M. G., et al. (1999). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 1(3), 196-209. Retrieved from [Link]

-

Siegel, M. G., et al. (1999). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Retrieved from [Link]

-

Kaur, H., et al. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

-

Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1083. Retrieved from [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

-

Patel, K. D., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(1), 233-239. Retrieved from [Link]

-

Jayaraman, S., & Gantz, D. (2018). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1828, 223-230. Retrieved from [Link]

- Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.

-

Gürdere, M. B., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Organic Communications, 13(2), 56-64. Retrieved from [Link]

-

Saleh, I. A., et al. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 53(8), 1342-1348. Retrieved from [Link]

-

Ingle, V. D., & Kharat, A. S. (2004). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Retrieved from [Link]

-

Saleem, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(10), 100713. Retrieved from [Link]

-

Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Retrieved from [Link]

-

Kamal, A., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576-2584. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: NMR Structural Validation of 2-(5-propylisoxazol-4-yl)acetic Acid

This Application Note is designed for researchers and analytical chemists requiring a rigorous protocol for the structural validation of 2-(5-propylisoxazol-4-yl)acetic acid . It synthesizes theoretical chemical shift principles with empirical data from analogous isoxazole scaffolds to provide a definitive interpretation guide.[1][2]

HExecutive Summary

The isoxazole scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids or esters.[1][2] The 4-acetic acid derivative, 2-(5-propylisoxazol-4-yl)acetic acid , presents a specific challenge in regiochemical assignment: distinguishing the 4,5-disubstituted isomer from potential 3,5- or 3,4-regioisomers formed during cycloaddition syntheses.[1][2]

This protocol provides a self-validating system to confirm the 4-position connectivity of the acetic acid side chain and the 5-position connectivity of the propyl group, utilizing diagnostic chemical shifts and coupling patterns.[1][2]

Structural Analysis & Theoretical Prediction[1]

The Molecule

The structure consists of a heteroaromatic isoxazole ring substituted at:

Critical NMR Descriptors

To validate this structure, the analyst must confirm three distinct "zones" in the spectrum:

-

The Heteroaromatic Zone: A diagnostic singlet for H-3 (critical for confirming the lack of substitution at C-3).[1][2]

-

The Aliphatic Side Chain: A classic propyl splitting pattern (triplet-multiplet-triplet) attached to a deshielding aromatic ring.[1][2]

-

The Acidic Tail: A methylene singlet (

) and a broad carboxylic acid proton.[1][2]

Experimental Protocol

Sample Preparation[1][2][5]

-

Solvent: DMSO-

is preferred over CDCl-

Reasoning: Carboxylic acid protons are often invisible or extremely broad in CDCl

due to exchange.[1][2] DMSO-

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Instrument Parameters (400 MHz or higher)

-

Pulse Sequence: Standard 1H ZG30; 13C PGD (Power Gated Decoupling).

-

Relaxation Delay (D1): Set to

5 seconds for quantitative integration, especially for the acidic proton and quaternary carbons. -

Temperature: 298 K (25°C).[1]

Data Interpretation: 1H NMR (400 MHz, DMSO- )

The following table details the expected chemical shifts (

| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Logic |

| 12.0 - 12.5 | Broad Singlet | 1H | -COOH | Highly variable.[1][2] Disappears with D |

| 8.20 - 8.35 | Singlet | 1H | H-3 (Isoxazole) | CRITICAL IDENTIFIER. If this is a singlet, C-3 is unsubstituted.[1][2] If this signal is missing, you have the wrong regioisomer (likely 3-substituted).[1][2] |

| 3.45 - 3.55 | Singlet | 2H | -CH | The methylene bridge.[1][2] Appears as a sharp singlet.[1][2] If it appears as a doublet, check for long-range coupling or chiral impurities.[1][2] |

| 2.70 - 2.80 | Triplet ( | 2H | Propyl | Attached directly to Isoxazole C-5.[1][2] Deshielded by the aromatic ring.[1][2] |

| 1.60 - 1.70 | Sextet/Multiplet | 2H | Propyl | The middle methylene of the propyl chain.[1][2] |

| 0.90 - 0.95 | Triplet ( | 3H | Propyl | Terminal methyl group.[1][2] Classic triplet. |

Mechanistic Insight: The H-3 Singlet

The chemical shift of the proton at Position 3 is the primary validation tool.[1][2] In 4,5-disubstituted isoxazoles, H-3 is adjacent to the ring nitrogen (

-

Observation:

8.2–8.35 ppm.[1][2] -

Differentiation: If the propyl group were at Position 3 (3-propyl-4-acetic acid isomer), the remaining ring proton would be at Position 5.[1][2] H-5 typically resonates further downfield (

8.4–8.6 ppm) due to the adjacent oxygen.[1][2] Therefore, a shift of ~8.2 ppm supports the H-3 assignment.[1][2]

Data Interpretation: 13C NMR (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment | Structural Validation |

| 171.0 - 173.0 | Quaternary (C=O) | -COOH | Carbonyl carbon.[1][2] |

| 168.0 - 170.0 | Quaternary | C-5 (Isoxazole) | Attached to Oxygen and Propyl.[1][2] The most deshielded ring carbon.[1][2] |

| 150.0 - 152.0 | Methine (CH) | C-3 (Isoxazole) | Confirmed by HSQC correlation to the |

| 108.0 - 110.0 | Quaternary | C-4 (Isoxazole) | The substitution point for the acetic acid tail.[1][2] Shielded relative to C-3/C-5.[1][2][5] |

| 30.0 - 32.0 | Methylene (CH | -CH | Side chain methylene.[1][2] |

| 26.0 - 28.0 | Methylene (CH | Propyl | Attached to C-5.[1][2] |

| 20.0 - 22.0 | Methylene (CH | Propyl | Middle propyl carbon.[1][2] |

| 13.0 - 14.0 | Methyl (CH | Propyl | Terminal methyl.[1][2] |

Visualization: Logic & Workflow

Assignment Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry of the isoxazole ring based on the NMR data.

Figure 1: Logical workflow for confirming the 4,5-disubstituted isoxazole structure via 1H NMR.

Regioisomer Differentiation (NOE Analysis)

If the assignment is ambiguous, a 1D NOE (Nuclear Overhauser Effect) experiment is the gold standard for confirmation.[1][2]

Figure 2: NOE Logic. In the target molecule (H at pos 3, Acid at pos 4), irradiating H-3 should show NOE to the Acid CH2, NOT the Propyl group (which is at pos 5).[1][2]

Troubleshooting & Common Pitfalls

"Missing" Carboxylic Acid Proton[1][2]

-

Symptom: No signal observed >10 ppm.

-

Cause: Trace water in DMSO-

facilitates rapid proton exchange, broadening the signal into the baseline.[1][2] -

Solution: Run the spectrum in dry DMSO-

or add a small amount of CDCl

Distinguishing Isomers (The "Click Chemistry" Risk)

Synthesis via [3+2] cycloaddition of nitrile oxides and alkynes/enamines often yields mixtures of 3,5- and 3,4-isomers.[1][2][3]

-

Target: 2-(5-propylisoxazol-4-yl)acetic acid (4,5-disubstituted).[1][2][3]

-

Common Impurity: 2-(3-propylisoxazol-4-yl)acetic acid.[1][2][3]

-

Differentiation: Compare the chemical shift of the ring proton.

References

-

Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." Beilstein J. Org.[1][2][3] Chem. 2013, 9, 2160–2166.[1][2]

-

SpectraBase. "Isoxazole 13C NMR Chemical Shifts."[1][2][6] Wiley Science Solutions.[1][2] [1][2]

-

National Institutes of Health (NIH). "Synthesis and Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles."[1][2] ChemMedChem.[1][2] 2016.

-

ChemicalBook. "Isoxazole 1H NMR Spectrum & Data."

Sources

- 1. PubChemLite - 1h-pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2,2-dimethylpropyl ester (C28H30N2O4S) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | C16H10FNO4S2 | CID 7454869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

Troubleshooting & Optimization

Technical Support Center: Stability Testing of 2-(5-propylisoxazol-4-yl)acetic Acid Solutions

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(5-propylisoxazol-4-yl)acetic acid solutions. This molecule, characterized by its isoxazole heterocycle and a carboxylic acid moiety, presents unique stability challenges. This document provides in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and a foundational understanding of the molecule's chemical liabilities to ensure the integrity and success of your experimental outcomes.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses fundamental questions regarding the stability profile of 2-(5-propylisoxazol-4-yl)acetic acid and the regulatory framework governing its assessment.

Q1: What are the primary chemical liabilities of 2-(5-propylisoxazol-4-yl)acetic acid that I should be aware of before starting a stability study?

A1: The structure of 2-(5-propylisoxazol-4-yl)acetic acid contains two key functional groups that are the primary sources of potential instability: the isoxazole ring and the carboxylic acid group.

-

The Isoxazole Ring: This five-membered heterocycle contains a relatively weak nitrogen-oxygen (N-O) bond. This bond is particularly susceptible to cleavage under energetic conditions. The most significant vulnerability is photodegradation . UV irradiation can induce ring cleavage and rearrangement, leading to the formation of isomeric impurities or complete fragmentation.[1] Additionally, harsh acidic or basic conditions and strong oxidizing agents can compromise the integrity of the isoxazole ring.[2][3]

-

The Carboxylic Acid Group: This functional group dictates the molecule's pH-dependent solubility and can be a site for certain reactions. Carboxylic acids are generally stable against hydrolysis but can undergo esterification if alcohols are present in the formulation. The most critical aspect for stability testing is its influence on physical stability . At a pH below its pKa, the molecule will be in its less soluble, protonated (neutral) form, which can lead to precipitation. Conversely, at a pH above its pKa, it exists as the more soluble carboxylate anion.[4][5] This pH-dependent behavior is a crucial factor in designing solution-based studies.[4]

Q2: What is a "stability-indicating method," and why is it crucial for this compound?

A2: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients.[6] For 2-(5-propylisoxazol-4-yl)acetic acid, a SIM, typically an HPLC method, is not just recommended—it is essential.

The rationale is that a non-specific method might show a constant concentration of the API even as it degrades, because the degradation products could interfere with the measurement. A true SIM will show a decrease in the peak corresponding to the parent compound and the appearance of new peaks corresponding to the degradants. The development of such a method is validated through forced degradation studies , where the compound is intentionally exposed to harsh conditions to generate these degradants.[7][8][9]

Q3: What are the standard ICH conditions for stability testing, and which should I use?

A3: The International Council for Harmonisation (ICH) provides guidelines to ensure that stability studies are conducted in a standardized manner. The primary guideline is ICH Q1A(R2).[10] The choice of conditions depends on the intended market's climatic zone and the type of study (long-term, intermediate, or accelerated).

Accelerated studies are designed to increase the rate of chemical degradation to predict the shelf-life in a shorter time, while long-term studies evaluate the product's characteristics over the intended shelf-life.[6][11]

| Study Type | Storage Condition | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | To establish the re-test period or shelf-life under recommended storage conditions. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required only if "significant change" occurs during accelerated testing. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To predict the effects of short-term excursions and support long-term stability projections. |

| Table 1: Standard ICH Stability Storage Conditions.[10][12] |

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to address specific problems you may encounter during your stability studies, providing causal explanations and actionable solutions.

Issue 1: Poor Mass Balance in HPLC Analysis

Q: My HPLC analysis shows a significant loss of the parent compound over time, but I don't see corresponding degradation peaks that account for the loss. My mass balance is less than 95%. What could be the cause, and how do I troubleshoot it?

A: This is a common but complex issue. A poor mass balance suggests that the degradation products are not being detected by your current analytical method. Here are the most likely causes and the corresponding troubleshooting steps:

-

Cause: Degradants lack a UV chromophore. The parent molecule's UV absorbance is likely dominated by the isoxazole ring. If the ring is fragmented during degradation, the resulting smaller molecules may not absorb at your chosen wavelength.

-

Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS). LC-MS is the preferred tool as it can detect and help identify the masses of the previously unseen degradants.

-

-

Cause: Formation of volatile degradants. Low molecular weight fragments resulting from ring cleavage could be volatile and lost during sample preparation or analysis.

-

Solution: Employ Gas Chromatography-Mass Spectrometry (GC-MS) on the sample headspace to identify potential volatile compounds. This requires careful sample preparation to avoid loss of volatiles.

-

-

Cause: Adsorption to container surfaces. Both the parent compound and its degradants can adsorb to the inner surfaces of storage vials (glass or plastic), removing them from the solution being sampled.

-

Solution: Conduct a recovery study using different types of containers (e.g., borosilicate glass vs. polypropylene). Analyze a solution immediately after preparation and after a short period of vigorous agitation in the container to see if the concentration drops. Silanized glass vials can sometimes mitigate adsorption issues.

-

-

Cause: Precipitation of degradants. A degradation product could be poorly soluble in your analytical mobile phase or sample diluent, causing it to precipitate before or during injection.

-

Solution: Visually inspect your samples for any haze or precipitate.[13] Try re-dissolving the sample in a stronger solvent to see if additional peaks appear in the chromatogram. Ensure your sample diluent is compatible with the stability study solvent system.

-

Issue 2: pH-Dependent Instability and Precipitation

Q: I'm observing a fine white precipitate forming in my aqueous solutions, particularly in unbuffered water or at a pH below 4. Why is this happening, and how can I formulate a stable solution for my study?

A: This is a classic case of physical instability driven by the carboxylic acid moiety. The solubility of 2-(5-propylisoxazol-4-yl)acetic acid is highly dependent on pH.

-

Causality: The carboxylic acid group has a specific pKa value (the pH at which it is 50% ionized). At pH levels significantly below its pKa, the molecule is predominantly in its neutral, protonated form (R-COOH). This form is significantly less water-soluble than the ionized, carboxylate form (R-COO⁻) that predominates at pH levels above the pKa.[4] The precipitate you are observing is the insoluble neutral form of the compound crashing out of solution.

-

Solutions & Protocol:

-

Determine the pKa: Experimentally determine the pKa of your compound. This is critical for all formulation decisions.

-

Conduct a pH-Stability Profile: Prepare a series of solutions in buffers ranging from pH 2 to pH 10. Store them under your desired temperature conditions and analyze them at various time points for both chemical degradation (HPLC) and physical changes (visual inspection, turbidity).

-

Formulate with Buffers: For your definitive stability studies, formulate the solution in a buffer system that maintains the pH at least 1.5 to 2 units above the pKa. This ensures the compound remains in its soluble, ionized form. Common choices include phosphate or citrate buffers, but you must ensure the buffer components themselves do not catalyze degradation.

-

Consider Co-solvents: If you must work at a lower pH, the addition of a water-miscible co-solvent (e.g., ethanol, propylene glycol, or DMSO) can increase the solubility of the neutral form. However, you must first confirm that the co-solvent does not introduce a new degradation pathway.

-

Issue 3: Rapid Degradation Under Light Exposure

Q: My solution rapidly turns yellow and my HPLC analysis shows a cluster of new peaks after only a few hours on the lab bench. What is the likely degradation pathway, and how can I protect my samples?

A: This is a strong indication of photolytic degradation, a known vulnerability of the isoxazole ring.[1] The energy from UV and even high-intensity visible light can be sufficient to break the weak N-O bond, initiating a cascade of reactions.

-

Causality: Photolysis of isoxazoles can lead to ring-opening and rearrangement to form various isomers (like oxazoles) or fragmentation into smaller, often colored, degradation products.[1] This process is explicitly addressed in regulatory guidelines on photostability testing.[14][15][16]

-

Solutions & Protocol:

-

Confirm Photostability (ICH Q1B): Conduct a confirmatory photostability study as outlined in the ICH Q1B guideline.[14][17][18] This involves exposing the solution in a chemically inert, transparent container to a controlled light source that provides both visible and UV light for a specified duration (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Use a Control Sample: A control sample, protected from light (e.g., wrapped in aluminum foil), must be run in parallel to differentiate between photolytic and thermal degradation.

-

Protective Packaging: The most straightforward solution is to use light-protective packaging for all stability studies and for the final drug product.

-

Laboratory Scale: Always use amber glass vials or wrap clear vials completely in aluminum foil.

-

Product Development: Consider amber glass bottles or opaque packaging systems.

-

-

Issue 4: Oxidative Degradation

Q: I'm observing a slow but steady loss of my parent compound even when stored protected from light and at a stable pH. Could this be oxidation, and how can I confirm and prevent it?